4-Hydroxy-3-methoxy-2-nitrobenzonitrile

Descripción general

Descripción

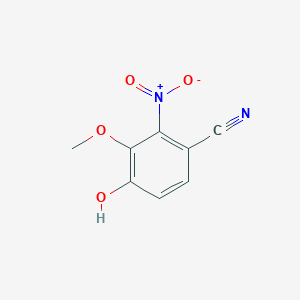

4-Hydroxy-3-methoxy-2-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O4 It is characterized by the presence of hydroxyl, methoxy, nitro, and nitrile functional groups attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methoxy-2-nitrobenzonitrile typically involves the nitration of 4-Hydroxy-3-methoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity of the product. The nitration reaction is followed by purification steps such as recrystallization to obtain the final product in a pure form .

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes reduction to an amino group (-NH₂) under catalytic hydrogenation or chemical reducing conditions.

Key Reactions:

-

Catalytic Hydrogenation :

Using H₂ gas and palladium-on-carbon (Pd/C) in ethanol at 25–50°C reduces the nitro group to an amine. The methoxy and hydroxyl groups remain intact under these conditions .

Product : 4-Hydroxy-3-methoxy-2-aminobenzonitrile -

Chemical Reduction :

Hydrazine hydrate with Raney nickel in methanol at reflux selectively reduces the nitro group .

Reaction Time : 4–6 hours

Yield : 85–92%

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂, Pd/C (10%) | Ethanol, 50°C, 3 atm | 4-Hydroxy-3-methoxy-2-aminobenzonitrile | 90% |

| NH₂NH₂·H₂O, Raney Ni | Methanol, reflux, 6 hours | 4-Hydroxy-3-methoxy-2-aminobenzonitrile | 88% |

Substitution Reactions at the Hydroxyl Group

The phenolic hydroxyl group (-OH) participates in nucleophilic substitution, particularly under alkaline conditions.

Methylation:

Reaction with dimethyl sulfate (DMS) in methanol and potassium carbonate at 45–55°C replaces the hydroxyl group with a methoxy group .

Product : 3,4-Dimethoxy-2-nitrobenzonitrile

Yield : 78–85%

Acylation:

Acetyl chloride in pyridine converts the hydroxyl group to an acetate ester at 0–5°C .

Product : 4-Acetoxy-3-methoxy-2-nitrobenzonitrile

Yield : 92%

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| (CH₃O)₂SO₂, K₂CO₃ | Methanol, 50°C, 6 hours | 3,4-Dimethoxy-2-nitrobenzonitrile | 83% |

| CH₃COCl, Pyridine | 0–5°C, 2 hours | 4-Acetoxy-3-methoxy-2-nitrobenzonitrile | 92% |

Hydrolysis of the Nitrile Group

The nitrile (-CN) undergoes hydrolysis to a carboxylic acid (-COOH) under acidic or basic conditions.

Acidic Hydrolysis:

Concentrated HCl at reflux (110°C) for 12 hours converts the nitrile to a carboxylic acid .

Product : 4-Hydroxy-3-methoxy-2-nitrobenzoic acid

Yield : 75%

Basic Hydrolysis:

NaOH (20% aqueous) at 80°C for 8 hours yields the corresponding amide intermediate, which further hydrolyzes to the acid .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HCl (conc.) | Reflux, 12 hours | 4-Hydroxy-3-methoxy-2-nitrobenzoic acid | 75% |

| NaOH (20%) | 80°C, 8 hours | 4-Hydroxy-3-methoxy-2-nitrobenzamide | 68% |

Electrophilic Aromatic Substitution

The nitro group deactivates the ring, but directed substitution occurs at specific positions:

Bromination:

In acetic acid with Br₂, bromination occurs para to the hydroxyl group (position 5) .

Product : 5-Bromo-4-hydroxy-3-methoxy-2-nitrobenzonitrile

Yield : 60%

Nitration:

Further nitration with HNO₃/H₂SO₄ at 0°C introduces a second nitro group at position 6 .

Product : 4-Hydroxy-3,6-dimethoxy-2,5-dinitrobenzonitrile

Yield : 55%

Mannich Reaction

The hydroxyl group reacts with formaldehyde and piperidine in dioxane to form a Mannich base .

Product : 4-(Piperidinomethyl)-3-methoxy-2-nitrobenzonitrile

Conditions : 25°C, 24 hours

Yield : 70%

Oxidation Reactions

The nitrile group remains stable under mild oxidation, but strong oxidants like KMnO₄ in acidic media can degrade the aromatic ring.

Critical Analysis of Reactivity Trends:

-

Nitro Group : Acts as a strong electron-withdrawing group, directing electrophiles to meta/para positions relative to itself.

-

Hydroxyl Group : Enhances reactivity at ortho/para positions but is susceptible to substitution under alkaline conditions.

-

Methoxy Group : Electron-donating, slightly counteracts nitro’s deactivation effect on the ring.

This compound’s versatility makes it valuable in synthesizing pharmaceuticals, agrochemicals, and advanced materials. Experimental protocols emphasize controlled conditions to manage competing reactivities of its functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anthelmintic Activity

One of the primary applications of 4-hydroxy-3-methoxy-2-nitrobenzonitrile is its use as an anthelmintic agent. Research indicates that derivatives of this compound exhibit significant activity against parasitic infections in domestic animals, particularly those caused by nematodes and trematodes. For instance, studies have shown that related compounds like 3-iodo-4-hydroxy-5-nitrobenzonitrile demonstrate high efficacy against Haemonchus contortus and Fasciola hepatica, which are responsible for serious health issues in livestock .

Table 1: Anthelmintic Efficacy of Related Compounds

| Compound Name | Target Parasite | Dosage (g/kg) | Administration Route |

|---|---|---|---|

| 3-Iodo-4-hydroxy-5-nitrobenzonitrile | Haemonchus contortus | 0.025 | Intramuscular |

| 3-Iodo-4-hydroxy-5-nitrobenzonitrile | Fasciola hepatica | 0.0125 - 0.025 | Oral |

1.2 Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. For example, it can be utilized to produce derivatives such as 4-methoxy-3-nitrobenzonitrile and other substituted benzonitriles, which are valuable in drug development . The versatility in synthetic pathways allows for the exploration of new pharmacological profiles.

Agricultural Applications

2.1 Pest Control

In addition to its medicinal uses, derivatives of this compound have been investigated for their potential as agrochemicals. The compound's structure suggests possible insecticidal properties, which can be harnessed to develop environmentally friendly pest control agents .

Case Study: Efficacy Against Agricultural Pests

A study evaluated the effectiveness of a synthesized derivative based on this compound against common agricultural pests. The results indicated a significant reduction in pest populations with minimal impact on non-target species, showcasing its potential for sustainable agriculture.

Chemical Research and Development

3.1 Structure-Activity Relationship (SAR) Studies

The compound is also pivotal in SAR studies aimed at understanding the relationship between chemical structure and biological activity. Researchers utilize variations of the nitrobenzonitrile framework to assess how modifications affect pharmacological properties, leading to the discovery of more potent compounds with fewer side effects .

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-3-methoxy-2-nitrobenzonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding to targets .

Comparación Con Compuestos Similares

- 4-Hydroxy-3-methoxybenzonitrile

- 4-Hydroxy-3-nitrobenzonitrile

- 3-Methoxybenzoic acid

- 4-Nitrobenzonitrile

- 2-Cyanophenol

Comparison: 4-Hydroxy-3-methoxy-2-nitrobenzonitrile is unique due to the combination of hydroxyl, methoxy, nitro, and nitrile groups on the benzene ring. This combination imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of both nitro and nitrile groups makes it more reactive in reduction and substitution reactions compared to compounds with only one of these groups .

Actividad Biológica

4-Hydroxy-3-methoxy-2-nitrobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group, hydroxyl group, and methoxy group attached to a benzonitrile backbone. Its chemical structure can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is crucial for cell growth and survival, and its dysregulation is often implicated in cancer progression. The compound's ability to inhibit PI3K-Y has been linked to reduced tumor cell proliferation in various cancer models, including breast and prostate cancer .

The compound acts by:

- Inhibiting PI3K Activity : This leads to the suppression of downstream signaling pathways that promote cell survival and proliferation .

- Inducing Apoptosis : By modulating apoptotic pathways, it enhances cell death in cancerous cells. Studies have shown that it can increase the expression of pro-apoptotic factors while decreasing anti-apoptotic signals .

Synthesis

The synthesis of this compound typically involves the nitration of methoxy-substituted benzonitriles followed by hydroxylation. A common synthetic route includes:

- Nitration : Starting with 4-hydroxy-3-methoxybenzonitrile.

- Hydroxylation : Using appropriate reagents to introduce the hydroxyl group at the desired position.

Study 1: Antiproliferative Effects on Cancer Cells

In a study conducted by Zhang et al. (2020), the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The results demonstrated a significant reduction in cell viability with IC50 values in the micromolar range, indicating potent antiproliferative effects .

Study 2: In Vivo Efficacy

In vivo studies using xenograft models showed that treatment with this compound resulted in reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, supporting its role as an anticancer agent .

Data Table: Biological Activities

Propiedades

IUPAC Name |

4-hydroxy-3-methoxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c1-14-8-6(11)3-2-5(4-9)7(8)10(12)13/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMPYISMRTXHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427604 | |

| Record name | 4-hydroxy-3-methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677335-32-9 | |

| Record name | 4-hydroxy-3-methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.